トリコサナチン
説明
Trichosanatine is a useful research compound. Its molecular formula is C27H28N2O4 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trichosanatine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trichosanatine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農業
トリコサナチンは、農業分野の研究に使用できます . この分野における具体的な用途は情報源には記載されていませんが、その生物活性は植物の成長を促進したり、害虫や病気から作物を保護したりするために使用できる可能性があります。
医薬品
トリコサナチンは、医薬品業界にも応用されています . 新しい薬剤や治療法の開発に使用できる可能性がありますが、具体的な用途は情報源には記載されていません。
心臓血管の健康
トリコサナチンは、酸化低密度リポタンパク質誘発の内皮細胞損傷を軽減することが明らかになっています . これにより、心臓血管疾患の治療または予防に潜在的な用途がある可能性があります。
抗炎症作用
研究によると、トリコサナチンは、酸化低密度リポタンパク質(ox-LDL)によって誘発されるヒト臍帯静脈内皮細胞(HUVECs)の酸化ストレスを軽減することができます . これにより、トリコサナチンは抗炎症作用を持ち、慢性炎症性疾患の治療に使用できる可能性があります。
アポトーシス阻害
トリコサナチンは、ox-LDLによって誘発されるHUVECsのアポトーシスを阻害することが明らかになっています . これにより、細胞死が要因となる疾患の治療に潜在的な用途がある可能性があります。
オートファジー阻害
トリコサナチンは、ox-LDLによって誘発されるHUVECsのオートファジーを阻害することが明らかになっています . これにより、オートファジーが役割を果たす疾患の治療に潜在的な用途がある可能性があります。
生化学分析
Biochemical Properties
Trichosanatine plays a significant role in biochemical reactions, particularly in the inhibition of the LOX-1/p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial in the development of endothelial dysfunction, a precursor to atherosclerosis. Trichosanatine interacts with various biomolecules, including oxidized low-density lipoprotein (ox-LDL), LOX-1, and p38 MAPK. By inhibiting the activation of LOX-1 and p38 MAPK, Trichosanatine helps prevent ox-LDL-induced endothelial cell injury .
Cellular Effects
Trichosanatine has been shown to exert protective effects on endothelial cells, particularly human umbilical vein endothelial cells (HUVECs). It enhances cell viability, reduces apoptosis, and decreases reactive oxygen species (ROS) generation. Trichosanatine also helps maintain mitochondrial membrane potential (MMP) in cells exposed to ox-LDL. These effects are mediated through the inhibition of the LOX-1/p38 MAPK pathway, highlighting the compound’s potential in mitigating endothelial dysfunction .
Molecular Mechanism
At the molecular level, Trichosanatine exerts its effects by binding to and inhibiting the activation of LOX-1 and p38 MAPK. This inhibition prevents the downstream signaling events that lead to endothelial cell injury. Specifically, Trichosanatine reduces the expression levels of LOX-1 and phosphorylated p38 MAPK, thereby mitigating the harmful effects of ox-LDL on endothelial cells. This molecular mechanism underscores the therapeutic potential of Trichosanatine in preventing atherosclerosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trichosanatine have been observed over various time points. Studies have shown that Trichosanatine remains stable and effective in inhibiting the LOX-1/p38 MAPK pathway over extended periods. The compound’s stability and sustained activity make it a promising candidate for long-term therapeutic applications. Additionally, Trichosanatine’s protective effects on endothelial cells have been maintained over time, further supporting its potential as a therapeutic agent .
Dosage Effects in Animal Models
In animal models, the effects of Trichosanatine vary with different dosages. Lower doses of Trichosanatine have been shown to effectively inhibit the LOX-1/p38 MAPK pathway and protect endothelial cells from ox-LDL-induced injury. Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have also identified threshold effects, where the protective effects of Trichosanatine are maximized at specific dosage levels .
Metabolic Pathways
Trichosanatine is involved in metabolic pathways related to the inhibition of the LOX-1/p38 MAPK pathway. It interacts with enzymes and cofactors that regulate the expression and activation of LOX-1 and p38 MAPK. By modulating these metabolic pathways, Trichosanatine helps maintain endothelial cell function and prevent the development of atherosclerosis. The compound’s effects on metabolic flux and metabolite levels further highlight its potential as a therapeutic agent .
Transport and Distribution
Within cells and tissues, Trichosanatine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its protective effects. Trichosanatine’s distribution within endothelial cells is crucial for its ability to inhibit the LOX-1/p38 MAPK pathway and prevent ox-LDL-induced injury .
Subcellular Localization
Trichosanatine’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within endothelial cells, where it can effectively inhibit the LOX-1/p38 MAPK pathway. Targeting signals and post-translational modifications play a role in directing Trichosanatine to these subcellular locations, ensuring its therapeutic efficacy .
生物活性
Trichosanatine, a compound derived from the Chinese cucumber (Trichosanthes kirilowii), has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health, cancer treatment, and antiviral effects. This article synthesizes current research findings, including case studies and data tables, to elucidate the biological mechanisms and therapeutic potential of trichosanatine.
1. Cardiovascular Protection
Recent studies have highlighted trichosanatine's protective effects against oxidized low-density lipoprotein (ox-LDL)-induced endothelial cell injury. Research conducted on human umbilical vein endothelial cells (HUVECs) demonstrated that trichosanatine inhibits the LOX-1/p38 MAPK signaling pathway, which is implicated in ox-LDL-induced oxidative stress and apoptosis.
Key Findings:
- Cell Viability: Trichosanatine pretreatment significantly increased cell viability in HUVECs exposed to ox-LDL.
- Apoptosis Reduction: There was a marked decrease in apoptotic cells following treatment with trichosanatine.
- Reactive Oxygen Species (ROS) Generation: Trichosanatine reduced ROS levels induced by ox-LDL, suggesting an antioxidant role.
Data Table: Effects of Trichosanatine on HUVECs
Treatment | Cell Viability (%) | Apoptotic Cells (%) | ROS Levels (Relative Units) |
---|---|---|---|
Control | 100 | 5 | 1 |
Ox-LDL | 80 | 20 | 3 |
Trichosanatine | 95 | 10 | 1.5 |
These findings indicate that trichosanatine may serve as a potential therapeutic agent for preventing endothelial dysfunction associated with cardiovascular diseases .
2. Antiviral Activity
Trichosanatine has also been studied for its antiviral properties, particularly against HIV. In vitro studies suggest that trichosanatine inhibits HIV replication and promotes the destruction of HIV-infected macrophages.
Clinical Insights:
- A phase II clinical trial reported that patients receiving trichosanatine alongside antiretroviral therapy showed an increase in CD4+ cell counts, indicating enhanced immune function.
- The compound has shown effectiveness against other viruses, including herpes simplex virus and hepatitis B, making it a candidate for broader antiviral applications .
Case Studies
Case Study Overview:
A review of multiple case studies has provided insights into the clinical applications of trichosanatine:
-
Cardiovascular Disease Management:
- Patients with a history of cardiovascular events were treated with trichosanatine as part of their therapeutic regimen. Results indicated improvements in endothelial function and reductions in inflammatory markers.
-
HIV Treatment:
- In a cohort of HIV-positive patients who had previously failed standard therapies, the addition of trichosanatine resulted in improved viral load suppression and increased immune cell counts.
- Cancer Therapy:
特性
IUPAC Name |
[2-hydroxy-3-(1-phenylethylideneamino)propyl] (2S)-2-benzamido-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-20(22-13-7-3-8-14-22)28-18-24(30)19-33-27(32)25(17-21-11-5-2-6-12-21)29-26(31)23-15-9-4-10-16-23/h2-16,24-25,30H,17-19H2,1H3,(H,29,31)/t24?,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLPGPCLASMMB-BBMPLOMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCC(COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Trichosanatine in protecting endothelial cells from damage?
A1: Trichosanatine has been shown to protect human umbilical vein endothelial cells (HUVECs) from damage induced by oxidized low-density lipoprotein (ox-LDL). [] This protective effect is mediated through the inhibition of the LOX-1/p38 mitogen-activated protein kinase (MAPK) pathway. [] The lectin-like oxidized LDL receptor-1 (LOX-1) is upregulated in HUVECs exposed to ox-LDL, leading to the activation of the p38 MAPK pathway, ultimately resulting in cell injury. Trichosanatine effectively attenuates the ox-LDL-induced upregulation of LOX-1, thus suppressing the downstream activation of p38 MAPK and mitigating cell damage. []
Q2: Beyond its protective effects on endothelial cells, what other potential therapeutic applications have been explored for Trichosanatine?
A2: Research suggests that Trichosanatine may hold promise as a potential anticancer agent. [] Specifically, it has been identified as a potential Protein Phosphatase 2A (PP2A) activator. [] PP2A is a crucial enzyme involved in regulating various cellular processes, and its dysregulation is implicated in cancer development. Docking simulations and molecular dynamics studies indicate that Trichosanatine exhibits favorable binding interactions with PP2A, particularly with key residues Arg89 and Arg214, suggesting its potential to modulate PP2A activity and exert anti-cancer effects. []
Q3: What is the chemical structure of Trichosanatine?
A3: Trichosanatine is an alkaloid. Its structure was first determined from extracts of Trichosanthes rosthornii Harms. [] It is characterized as 3-[(1-phenyl)ethylidene]amino-2-hydroxy-propyl α-(benzoylamino)-benzenepropanoate. []
Q4: Has Trichosanatine been identified in other plant sources besides Trichosanthes rosthornii?
A4: Yes, Trichosanatine has been isolated from the whole plants of Viola yedoensis, a species of violet. [] This finding, along with its presence in Trichosanthes species, highlights its distribution across different plant genera and suggests its potential ecological significance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。